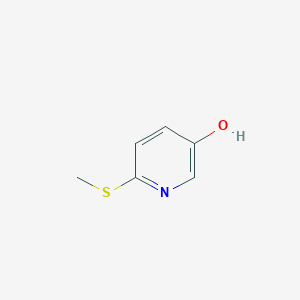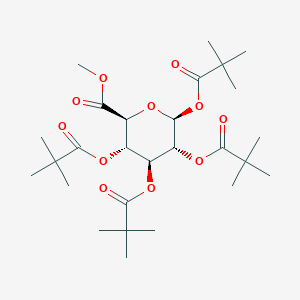
3-(1,4-Diazepan-1-yl)pyrazine-2-carbonitrile
Overview
Description
“3-(1,4-Diazepan-1-yl)pyrazine-2-carbonitrile” is a chemical compound with the CAS Number: 874815-88-0 . It has a molecular weight of 203.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 3-(1,4-diazepan-1-yl)-2-pyrazinecarbonitrile . The InChI Code is 1S/C10H13N5/c11-8-9-10(14-4-3-13-9)15-6-1-2-12-5-7-15/h3-4,12H,1-2,5-7H2 . For a detailed molecular structure, it’s recommended to refer to chemical databases or use molecular visualization software.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 203.25 . It’s stored at ambient temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Cyano-3-(homopiperazin-1-yl)pyrazine (also known as 3-(1,4-Diazepan-1-yl)pyrazine-2-carbonitrile), focusing on six unique applications:
Pharmaceutical Development
2-Cyano-3-(homopiperazin-1-yl)pyrazine is a valuable scaffold in the development of pharmaceutical compounds. Its unique structure allows for the creation of derivatives with potential therapeutic properties. Researchers have explored its use in synthesizing drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases .
Antimicrobial Agents
This compound has shown promise as a precursor for antimicrobial agents. Its derivatives have been studied for their ability to inhibit the growth of bacteria and fungi. The presence of the pyrazine ring and the homopiperazine moiety contributes to its antimicrobial activity, making it a candidate for developing new antibiotics .
Catalysis in Organic Synthesis
2-Cyano-3-(homopiperazin-1-yl)pyrazine is used as a ligand in catalytic processes. Its structure allows it to coordinate with metal ions, facilitating various organic reactions. This application is particularly important in the synthesis of complex organic molecules, where it can improve reaction efficiency and selectivity .
Fluorescent Probes
The compound has been investigated for its potential use in fluorescent probes. Its derivatives can exhibit fluorescence, which is useful in biological imaging and diagnostic applications. Researchers are exploring ways to modify the compound to enhance its fluorescent properties for better visualization of biological processes .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
3-(1,4-diazepan-1-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-8-9-10(14-4-3-13-9)15-6-1-2-12-5-7-15/h3-4,12H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCLAEBKVVQXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Diazepan-1-yl)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)

![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)





